2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine
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Overview
Description
2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the condensation of 4-methoxybenzaldehyde with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative to form the thiazolidine ring. Reaction conditions such as temperature, solvent, and reaction time would need to be optimized for maximum yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors for more efficient and consistent production, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The methoxy and methyl groups could be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but could include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines, and substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine could be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential biological activity. Thiazolidine derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties, so this compound could be evaluated for similar activities.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its functional groups might impart specific properties that are useful in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine might include other thiazolidine derivatives with different substituents. Examples could include:
- 2-(4-Methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine
- 2-(4-Methylphenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both methoxy and nitro groups, along with the thiazolidine ring, may impart unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-12-3-8-15(11-16(12)19(20)21)26(22,23)18-9-10-25-17(18)13-4-6-14(24-2)7-5-13/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTONEKAVWQAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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